molecular formula C19H20N4O B8429133 4-Amino-2-anilino-3-morpholinoquinoline

4-Amino-2-anilino-3-morpholinoquinoline

Cat. No. B8429133
M. Wt: 320.4 g/mol
InChI Key: SPVJHCJVJIRPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-2-anilino-3-morpholinoquinoline is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-anilino-3-morpholinoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-anilino-3-morpholinoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Amino-2-anilino-3-morpholinoquinoline

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

3-morpholin-4-yl-2-N-phenylquinoline-2,4-diamine

InChI

InChI=1S/C19H20N4O/c20-17-15-8-4-5-9-16(15)22-19(21-14-6-2-1-3-7-14)18(17)23-10-12-24-13-11-23/h1-9H,10-13H2,(H3,20,21,22)

InChI Key

SPVJHCJVJIRPSC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C3=CC=CC=C3N=C2NC4=CC=CC=C4)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-anilino-3-morpholino-4-nitroquinoline (2.9 g, 0.0083 mol) was dissolved in tetrahydrofuran (10 ml) and subjected to reduction in the presence of 10g palladium-on-carbon (0.3 g). After completion of the reaction, the palladium-on-carbon catalyst was filtered off and the mother liquor was concentrated. Following purification by chromatography on an alumina column using chloroform as a developing solvent, recrystallization from methanol was conducted to obtain 4-amino-2-anilino-3-morpholinoquinoline in an amount of 1.89 g (yield, 69%).
Name
2-anilino-3-morpholino-4-nitroquinoline
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
10g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

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